molecular formula C6H10N4 B13110030 4,6-Dimethylpyrimidine-2,5-diamine

4,6-Dimethylpyrimidine-2,5-diamine

Cat. No.: B13110030
M. Wt: 138.17 g/mol
InChI Key: TZWRESAICGKZAF-UHFFFAOYSA-N
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Description

4,6-Dimethylpyrimidine-2,5-diamine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyrimidine-2,5-diamine typically involves the condensation of malonic acid derivatives with guanidine in the presence of sodium ethoxide. The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylpyrimidine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 4,6-Dimethylpyrimidine-2,5-diamine is not fully elucidated. it is known to interact with various molecular targets and pathways. For instance, some derivatives of this compound inhibit the replication of viruses by preventing the maturation of viral particles . The compound’s interaction with enzymes and receptors in biological systems is a subject of ongoing research.

Comparison with Similar Compounds

Uniqueness: 4,6-Dimethylpyrimidine-2,5-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

4,6-dimethylpyrimidine-2,5-diamine

InChI

InChI=1S/C6H10N4/c1-3-5(7)4(2)10-6(8)9-3/h7H2,1-2H3,(H2,8,9,10)

InChI Key

TZWRESAICGKZAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)N

Origin of Product

United States

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